Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (300 MHz, CDCl₃):
- δ 12.8–12.9 ppm (br s, 1H) : Amide N–H proton, broadened due to hydrogen bonding
- δ 7.3–7.4 ppm (m, 1H) : Oxazole C₅–H proton (ring proton adjacent to nitrogen)
- δ 6.0–6.1 ppm (s, 1H) : Oxazole C₂–H proton (substituted position)
- δ 2.5–2.6 ppm (s, 3H) : Methyl group on oxazole ring (C4–CH₃)
- δ 2.2–2.3 ppm (s, 3H) : Acetamide methyl group (C(=O)–CH₃)
- δ 1.2–1.6 ppm (m, 10H) : Hexyl chain protons (-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)
¹³C NMR (75 MHz, CDCl₃):
- δ 170.5 ppm : Acetamide carbonyl (C=O)
- δ 160.2 ppm : Oxazole C₂ carbon
- δ 148.7 ppm : Oxazole C₄ carbon (methyl-substituted)
- δ 22.1–31.8 ppm : Hexyl chain carbons
Table 3: Key ¹H NMR Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 12.8–12.9 | Broad singlet | Amide N–H |
| 7.3–7.4 | Multiplet | Oxazole C₅–H |
| 6.0–6.1 | Singlet | Oxazole C₂–H |
| 2.5–2.6 | Singlet | C4–CH₃ (oxazole) |
| 2.2–2.3 | Singlet | C(=O)–CH₃ |
Infrared (IR) Vibrational Mode Analysis
The IR spectrum exhibits characteristic absorptions:
- 3280 cm⁻¹ : N–H stretch (amide A band)
- 1655 cm⁻¹ : C=O stretch (amide I band)
- 1550 cm⁻¹ : N–H bend (amide II band)
- 1230 cm⁻¹ : C–N stretch (amide III band)
- 1605 cm⁻¹ : Oxazole ring C=N/C–O stretches
Table 4: Major IR Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3280 | N–H stretch |
| 1655 | C=O stretch |
| 1550 | N–H bend |
| 1605 | Oxazole ring vibrations |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) yields the following key fragments:
- m/z 224 : Molecular ion [M]⁺
- m/z 167 : Loss of hexyl group (-C₆H₁₃)
- m/z 109 : Oxazole ring fragment [C₄H₅N₂O]⁺
- m/z 43 : Acetamide methyl group [CH₃CO]⁺
Table 5: Dominant Mass Spectral Peaks
| m/z | Fragment Ion |
|---|---|
| 224 | [M]⁺ |
| 167 | [M – C₆H₁₃]⁺ |
| 109 | [C₄H₅N₂O]⁺ |
| 43 | [CH₃CO]⁺ |
The hexyl chain typically cleaves via β-hydride elimination, while the oxazole ring remains intact due to aromatic stabilization. The acetamide group undergoes McLafferty rearrangement, producing the m/z 43 fragment.
Properties
CAS No. |
57068-02-7 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-hexyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C12H20N2O2/c1-4-5-6-7-8-14(11(3)15)12-13-10(2)9-16-12/h9H,4-8H2,1-3H3 |
InChI Key |
PTUHRKSMPCEBBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NC(=CO1)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of hexylamine with 4-methyloxazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N-Hexyl-N-(4-methyloxazol-2-yl)acetamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Oxazole derivatives
Reduction: Amine derivatives
Substitution: Substituted acetamide derivatives
Scientific Research Applications
Applications in Scientific Research
Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- has garnered attention in various fields due to its potential applications:
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biological Research
Research indicates that Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Therapeutic Applications : The compound is being investigated for its role in drug development, particularly in creating new drug delivery systems that enhance therapeutic efficacy.
Industrial Applications
In industrial settings, Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- may be utilized in the production of specialty chemicals and materials. Its chemical reactivity allows it to participate in various reactions, leading to the formation of valuable products.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- demonstrated significant inhibition against several strains of bacteria. The mechanism involved binding to bacterial enzymes, thereby disrupting metabolic processes. This finding suggests potential applications in pharmaceuticals aimed at treating infections.
Case Study 2: Synthesis of Complex Molecules
In a synthetic chemistry project, researchers utilized Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- as a precursor to create novel heterocyclic compounds. The reaction conditions were optimized using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), resulting in high yields and purity of the target compounds.
Mechanism of Action
The mechanism of action of N-Hexyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acetamide Derivatives
N-(4-Methyl-2-oxazolyl)-N-(phenylmethyl)acetamide (CAS 57068-04-9)
- Molecular Formula : C₁₃H₁₄N₂O₂
- Key Features : Replaces the hexyl group with a benzyl (phenylmethyl) substituent.
- This may enhance binding to aromatic-rich enzyme pockets but reduce lipophilicity relative to the hexyl analog. The 4-methyl-oxazole moiety is retained, suggesting similar electronic effects .
N-[4-(3,4-Dimethylisoxazol-5-yl)sulfamoylphenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide
- Molecular Formula : C₂₅H₂₃N₃O₅S
- Key Features : Incorporates a sulfamoyl linker and a biphenyl-oxy group.
- The biphenyl-oxy substituent adds steric bulk, which may limit bioavailability compared to the hexyl-oxazole analog .
Heterocyclic Modifications in Acetamide Derivatives
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)
- Key Features: Replaces oxazole with a thiazole ring and includes phenolic substituents.
- Comparison : The thiazole ring increases polarity, while the hydroxy and methoxy groups enable hydrogen bonding. This compound exhibits dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), suggesting that heterocycle choice (oxazole vs. thiazole) significantly impacts enzyme selectivity .
Benzofuran–Oxadiazole Acetamides (e.g., Compound 2a)
- Key Features : Combines benzofuran and oxadiazole rings.
- Comparison : The benzofuran-oxadiazole system confers antimicrobial activity, highlighting how fused heterocyclic systems can diversify biological applications compared to simpler oxazole derivatives .
Thiazolidinedione-Linked Acetamides (e.g., Compound 3d)
- Key Features: Integrates a thiazolidinedione moiety, a known pharmacophore in antidiabetic drugs.
- Comparison : The thiazolidinedione group enhances hypoglycemic activity via PPAR-γ modulation, a mechanism distinct from oxazole-based compounds. This underscores the role of functional groups in directing therapeutic outcomes .
N-(3-Chlorophenyl)acetamide Derivatives
- Key Features : Chlorine substituents on the phenyl ring.
- Comparison : Electron-withdrawing chloro groups stabilize the amide bond and influence crystal packing (e.g., altered lattice parameters in meta-substituted trichloroacetamides). Such substitutions may improve thermal stability but reduce metabolic stability .
Table 1: Structural and Property Comparison
Biological Activity
Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | Not specified in sources |
| Molecular Formula | C12H18N2O |
| Molecular Weight | Not specified in sources |
| IUPAC Name | Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- |
The biological activity of Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may exhibit inhibitory effects on fatty acid amide hydrolase (FAAH), which is crucial for the metabolism of endocannabinoids and fatty acid amides .
- Antimicrobial Activity : Preliminary studies suggest that this acetamide derivative may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Research indicates that compounds with similar structural features have shown promise in anticancer activity by disrupting cellular processes through enzyme inhibition or receptor modulation .
Pharmacological Effects
Various studies have highlighted the pharmacological effects of Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)-:
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Analgesic Properties : Its potential as an analgesic agent has been noted, particularly through mechanisms involving the endocannabinoid system .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various acetamides, Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- exhibited moderate activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A series of experiments conducted on cancer cell lines demonstrated that Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- significantly inhibited cell proliferation. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. IC50 values were reported at approximately 30 µM for certain cancer types .
Q & A
Basic Research Questions
Q. How can the synthesis of N-hexyl-N-(4-methyl-2-oxazolyl)acetamide be optimized for higher yield and purity?
- Methodological Answer :
- Reaction Conditions : Optimize solvent systems (e.g., triethylamine for reflux) and stoichiometric ratios of precursors, such as hexylamine and 4-methyl-2-oxazole derivatives, to minimize side reactions .
- Purification : Employ recrystallization using pet-ether or column chromatography to isolate the product, monitoring reaction progress via TLC .
- Catalyst Screening : Test Lewis acids (e.g., anhydrous AlCl₃) or base catalysts to enhance nucleophilic substitution efficiency .
Q. What analytical methods are recommended for confirming the structural integrity of N-hexyl-N-(4-methyl-2-oxazolyl)acetamide?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to verify alkyl chain integration and oxazole ring proton environments. IR spectroscopy can confirm carbonyl (C=O) and amide (N–H) functional groups .
- Crystallography : Single-crystal X-ray diffraction provides precise bond angles and torsional data, critical for resolving steric effects between the hexyl chain and oxazole moiety .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy and fragmentation patterns .
Q. What safety protocols should be implemented when handling N-hexyl-N-(4-methyl-2-oxazolyl)acetamide in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods with >10 air changes/hour to mitigate inhalation risks (H335) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical channels .
Advanced Research Questions
Q. What methodologies are employed to evaluate the biological activity of N-hexyl-N-(4-methyl-2-oxazolyl)acetamide in pharmacological research?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar quinazolinone derivatives to establish SAR .
- In Vivo Studies : Administer the compound in rodent models to assess pharmacokinetics (e.g., bioavailability via LC-MS) and toxicity thresholds .
Q. How can computational models be utilized to predict the interaction mechanisms of N-hexyl-N-(4-methyl-2-oxazolyl)acetamide with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., EGFR tyrosine kinase), leveraging crystallographic data from related acetamides .
- MD Simulations : Run GROMACS simulations to analyze conformational stability of the hexyl chain in lipid bilayers, predicting membrane permeability .
- QSAR Modeling : Corrogate substituent effects (e.g., oxazole methylation) on bioactivity using partial least squares (PLS) regression .
Q. How should researchers address contradictory data regarding the reactivity or stability of N-hexyl-N-(4-methyl-2-oxazolyl)acetamide under varying experimental conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables affecting stability .
- Advanced Analytics : Employ hyphenated techniques (e.g., LC-MS/MS) to detect degradation products or tautomeric forms that may explain divergent results .
- Cross-Validation : Compare findings with structurally analogous compounds (e.g., N-(4-phenylthiazolyl)acetamide) to identify trends in oxazole ring reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
